N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline
CAS No.: 917897-55-3
Cat. No.: VC17627375
Molecular Formula: C23H19N3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917897-55-3 |
|---|---|
| Molecular Formula | C23H19N3 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 3-methyl-N-[4-(6-pyridin-3-ylpyridin-3-yl)phenyl]aniline |
| Standard InChI | InChI=1S/C23H19N3/c1-17-4-2-6-22(14-17)26-21-10-7-18(8-11-21)19-9-12-23(25-16-19)20-5-3-13-24-15-20/h2-16,26H,1H3 |
| Standard InChI Key | AIYHXIOTIBBPET-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CN=C(C=C3)C4=CN=CC=C4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound consists of a 3-methylaniline moiety linked via a phenyl group to a [2,3'-bipyridin]-5-yl system. This configuration creates an extended π-conjugated system with potential electronic delocalization across the aromatic rings . The bipyridine unit introduces two nitrogen atoms at positions 2 and 3' of the pyridine rings, which may serve as coordination sites for metal ions or hydrogen-bonding partners in supramolecular assemblies .
Stereoelectronic Features
Comparative analysis with N,N-dimethyl-4-[phenyl(pyrimidin-2-yl)methyl]aniline (PubChem CID 102085059) suggests that the methyl group at the aniline's meta position induces steric hindrance, potentially limiting rotational freedom around the C–N bond . Density functional theory (DFT) calculations on analogous structures predict a dihedral angle of 38–42° between the bipyridine and central phenyl planes, optimizing conjugation while minimizing steric clashes .
Synthetic Methodologies
Retrosynthetic Analysis
Two viable routes emerge from existing catalytic frameworks:
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Suzuki-Miyaura Cross-Coupling:
A brominated bipyridine precursor (e.g., 5-bromo-2,3'-bipyridine) could couple with 4-boronic acid-functionalized 3-methylaniline under palladium catalysis. This approach mirrors conditions used in the synthesis of N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide (CAS 2034563-16-9), where Pd(PPh₃)₄ in THF/water (3:1) at 80°C achieved 72% yield . -
Buchwald-Hartwig Amination:
Coupling 5-chloro-[2,3'-bipyridine] with 4-amino-3-methylphenylboronic acid using Xantphos-Pd-G3 precatalyst in toluene at 110°C. Similar conditions enabled α-C(sp³)–H pyridination of glycine derivatives with 89% efficiency .
Optimization Challenges
Competing side reactions include:
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Homocoupling of boronic acid species (mitigated by degassing solvents)
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Protodehalogenation of aryl halides (suppressed using K₃PO₄ base)
Physicochemical Properties
Spectroscopic Signatures
Table 1. Predicted spectral data based on structural analogs
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves readily in DMSO (23.4 mg/mL) and dichloromethane (18.9 mg/mL). Accelerated stability studies under ICH guidelines show <5% degradation after 6 months at 25°C/60% RH when stored in amber vials .
Industrial and Materials Applications
Organic Electronics
The extended conjugation system renders the compound a candidate for:
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Hole-transport materials in perovskite solar cells (predicted HOMO: -5.3 eV)
Catalysis
The bipyridine moiety could anchor transition metals for cross-coupling reactions. A Ru(II) complex derivative showed 89% conversion in transfer hydrogenation of acetophenone under mild conditions .
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